2-(4-FLUOROPHENYL)-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
Description
2-(4-FLUOROPHENYL)-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their versatile chemical properties and are widely used in various fields, including medicinal chemistry and materials science . This particular compound features a fluorophenyl group, an oxolan-2-ylmethylamino group, and an oxazole ring, making it a unique and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-11-5-3-10(4-6-11)14-19-13(8-17)15(21-14)18-9-12-2-1-7-20-12/h3-6,12,18H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYWHZNJZKEIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a phenyl ring.
Attachment of the Oxolan-2-ylmethylamino Group: This step involves the reaction of an oxolane derivative with an amine, followed by coupling with the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-FLUOROPHENYL)-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENYL)-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE: Similar structure but with a chlorine atom instead of fluorine.
2-(4-BROMOPHENYL)-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-FLUOROPHENYL)-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs . These characteristics make it a valuable compound for specific applications in medicinal chemistry and materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
